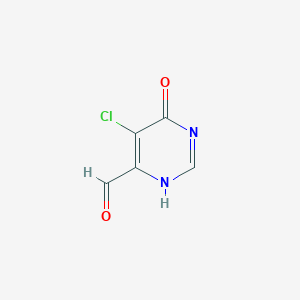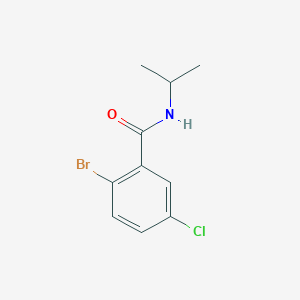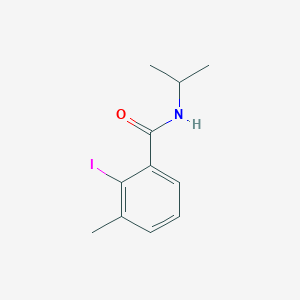
(4-Fluoro-2-iodophenyl)(piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Fluoro-2-iodophenyl)(piperidin-1-yl)methanone is an organic compound that features a fluorine and iodine-substituted phenyl ring attached to a piperidinyl methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-2-iodophenyl)(piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
-
Halogenation: : The introduction of fluorine and iodine atoms onto the phenyl ring can be achieved through electrophilic aromatic substitution reactions. For instance, fluorination can be done using fluorine gas or a fluorinating agent like N-fluorobenzenesulfonimide (NFSI), while iodination can be performed using iodine and an oxidizing agent such as hydrogen peroxide.
-
Formation of Piperidinyl Methanone: : The piperidinyl methanone moiety can be synthesized by reacting piperidine with a suitable acylating agent, such as acetic anhydride or acetyl chloride, under basic conditions.
-
Coupling Reaction: : The final step involves coupling the halogenated phenyl ring with the piperidinyl methanone. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a palladium catalyst and a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions: : The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions. For example, the iodine atom can be replaced by other nucleophiles such as amines or thiols.
-
Oxidation and Reduction: : The piperidinyl methanone group can be subjected to oxidation to form corresponding N-oxides or reduction to yield secondary amines.
-
Coupling Reactions: : The compound can participate in further cross-coupling reactions, such as Heck or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) for oxidation.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) for reduction.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea.
Major Products
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Scientific Research Applications
Chemistry
In chemistry, (4-Fluoro-2-iodophenyl)(piperidin-1-yl)methanone is used as a building block for the synthesis of more complex organic molecules. Its halogenated phenyl ring makes it a versatile intermediate in various organic synthesis reactions.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The presence of both fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity towards biological targets, making it a candidate for developing new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.
Mechanism of Action
The mechanism by which (4-Fluoro-2-iodophenyl)(piperidin-1-yl)methanone exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The fluorine and iodine atoms can enhance the compound’s ability to form hydrogen bonds and van der Waals interactions with biological targets, thereby increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
(4-Fluorophenyl)(piperidin-1-yl)methanone: Lacks the iodine atom, which may affect its reactivity and binding properties.
(4-Iodophenyl)(piperidin-1-yl)methanone: Lacks the fluorine atom, potentially altering its electronic properties and biological activity.
(4-Chloro-2-iodophenyl)(piperidin-1-yl)methanone: Substitution of chlorine for fluorine can change the compound’s reactivity and interaction with biological targets.
Uniqueness
The presence of both fluorine and iodine atoms in (4-Fluoro-2-iodophenyl)(piperidin-1-yl)methanone makes it unique compared to its analogs. This dual halogenation can enhance its chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(4-fluoro-2-iodophenyl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FINO/c13-9-4-5-10(11(14)8-9)12(16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPVRPSKXZWYHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C=C(C=C2)F)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Chloroimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B8014063.png)


![N-[(2-iodophenyl)methyl]cyclopentanamine](/img/structure/B8014073.png)






